molecular formula C8H14O B074910 1-Ethoxycyclohexene CAS No. 1122-84-5

1-Ethoxycyclohexene

Cat. No.: B074910
CAS No.: 1122-84-5
M. Wt: 126.2 g/mol
InChI Key: ILZVJFHNPUWKQQ-UHFFFAOYSA-N
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Description

1-Ethoxycyclohexene is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic ether-like odor.

Preparation Methods

1-Ethoxycyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with triethyl orthoformate in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires cooling to control the exothermic nature of the process . Another method involves the reaction of cyclohexanone with ethanol under acidic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethoxycyclohexene undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxycyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxycyclohexene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In substitution reactions, the ethoxy group is replaced by other nucleophiles through a nucleophilic attack mechanism . The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

1-Ethoxycyclohexene can be compared with other similar compounds such as:

    1-Methoxycyclohexene: Similar in structure but with a methoxy group instead of an ethoxy group.

    Cyclohexanone: The parent ketone from which this compound is derived.

    Cyclohexanol: The reduced form of cyclohexanone.

This compound is unique due to its specific reactivity and the presence of the ethoxy group, which imparts different chemical properties compared to its analogs .

Properties

IUPAC Name

1-ethoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVJFHNPUWKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279670
Record name 1-Ethoxycyclohexene
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-84-5
Record name 1-Ethoxycyclohexene
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Record name 1-Ethoxycyclohexene
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Record name 1-Ethoxycyclohexene
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Record name 1-Ethoxycyclohexene
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Synthesis routes and methods

Procedure details

The synthesis was the same as in Example 1 except that about 50 mg of p-toluene sulfonic acid and 50 ml diethoxycyclohexane (from Lancaster) were employed. Under vacuum overnight at about 90° C., some small amount of distilled liquid was discarded, then the temperature was raised up to 120°-130° C. and the 1-ethoxycyclohexene was collected through distillation.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclohexene
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1-Ethoxycyclohexene
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1-Ethoxycyclohexene
Reactant of Route 4
1-Ethoxycyclohexene
Reactant of Route 5
1-Ethoxycyclohexene
Reactant of Route 6
1-Ethoxycyclohexene

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